艾氏剂

概述

描述

艾氏剂是一种氨基甲酸酯类杀虫剂,在农业中广泛使用。它是杀虫剂涕灭威的活性成分,对多种害虫有效,包括蓟马、蚜虫、红蜘蛛、盲蝽象、跳蚤和潜叶蝇。 艾氏剂主要用作杀线虫剂 . 它是一种有效的胆碱酯酶抑制剂,可阻止乙酰胆碱在突触中的分解 .

科学研究应用

艾氏剂有几种科学研究应用:

作用机制

艾氏剂通过抑制乙酰胆碱酯酶发挥作用。这种酶负责在突触中分解乙酰胆碱。通过抑制这种酶,艾氏剂会导致乙酰胆碱的积累,从而导致胆碱能途径的过度刺激。 这会导致害虫出现肌肉抽搐、惊厥,最终导致瘫痪和死亡 . 艾氏剂的分子靶标是神经系统中发现的乙酰胆碱酯酶 .

安全和危害

生化分析

Biochemical Properties

Aldicarb is a fast-acting cholinesterase inhibitor, causing rapid accumulation of acetylcholine at the synaptic cleft . The structure of Aldicarb is similar to that of acetylcholine, which improves its binding to acetylcholinesterase in the body .

Cellular Effects

Aldicarb has been shown to have an impact on the immune system. In a study, it was found that Aldicarb exposure did not result in adverse effects on the immune system of mice .

Molecular Mechanism

Aldicarb is a cholinesterase inhibitor which prevents the breakdown of acetylcholine in the synapse . This leads to an accumulation of acetylcholine, causing overstimulation of muscles and glands, which can be fatal in high doses .

Temporal Effects in Laboratory Settings

Aldicarb has been shown to have a high degree of persistence and a low potential for biodegradability . It degrades mainly by biodegradation and hydrolysis, persisting for weeks to months .

Dosage Effects in Animal Models

In animal models, the effects of Aldicarb vary with different dosages. For example, in a study on rats, it was found that Aldicarb had an impact on cholinesterase activity, with the effects changing over time and with different dosages .

Metabolic Pathways

The basic metabolic pathway for Aldicarb is the same in all species studied, including plants and a variety of vertebrates and invertebrates . Aldicarb is rapidly oxidized to sulfoxide and sulfone .

Transport and Distribution

Aldicarb is very soluble in water and highly mobile in soil . It moves with water from the application site into the soil at a constant concentration . In the soil, the chemicals react and also adsorb onto soil particles .

Subcellular Localization

While there is limited information available on the subcellular localization of Aldicarb, studies on the Caenorhabditis elegans homolog of the M1/M3/M5 family of muscarinic acetylcholine receptors, GAR-3, have shown that these receptors localize to cell bodies where they are enriched at extrasynaptic regions

准备方法

艾氏剂通过多步合成。合成从 2-甲基-2-(甲硫基)丙醛与羟胺反应生成肟开始。 然后将此中间体与甲基异氰酸酯反应生成艾氏剂 . 艾氏剂的工业生产涉及类似的步骤,但规模更大,确保高纯度和产量 .

化学反应分析

艾氏剂会发生几种类型的化学反应:

氧化: 艾氏剂可以被氧化为艾氏剂亚砜,然后进一步氧化为艾氏剂砜.

水解: 在水的存在下,艾氏剂可以水解生成艾氏剂肟和甲基异氰酸酯.

还原: 艾氏剂可以还原为相应的胺.

这些反应中常用的试剂包括过氧化氢等氧化剂(用于氧化)和水或酸(用于水解)。 这些反应的主要产物是艾氏剂亚砜、艾氏剂砜和艾氏剂肟 .

相似化合物的比较

艾氏剂类似于其他氨基甲酸酯类杀虫剂,如西维因和灭多威。 艾氏剂以其高效性和对多种害虫的有效性而独树一帜 . 与其他一些氨基甲酸酯类杀虫剂不同,艾氏剂在水中溶解度很高,这限制了它在高地下水位地区的应用 . 相似的化合物包括:

西维因: 另一种氨基甲酸酯类杀虫剂,但比艾氏剂效力低.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Aldicarb involves several steps starting from readily available starting materials.", "Starting Materials": [ "Methyl isocyanate", "2-Methyl-2-(methylthio)propionaldehyde", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: 2-Methyl-2-(methylthio)propionaldehyde is reacted with methyl isocyanate in the presence of methanol as a solvent to form Aldicarb intermediate 1.", "Step 2: Aldicarb intermediate 1 is then treated with ethyl acetate and sodium hydroxide to form Aldicarb intermediate 2.", "Step 3: Aldicarb intermediate 2 is further reacted with hydrochloric acid and water to form Aldicarb as the final product." ] } | |

| The carbamate insecticides are reversible cholinesterase-inhibitors. They cause this effect by reversible carbamylation of the enzyme acetylcholinesterase, allowing accum of acetylcholine, as with the organophosphate insecticides. ... While the organophosphate insecticides cause irreversible inhibition of the cholinesterase enzymes, the carbamyl-enzyme complex is reversible & dissociates far more readily than the organophosphate complex. The clinical syndrome is more benign & of much shorter duration with the carbamate insecticides. Unlike the the organophosphates, the carbamates poorly penetrate the CNS. /Carbamate insecticides/ | |

CAS 编号 |

116-06-3 |

分子式 |

C7H14N2O2S C7H14N2O2S CH3SC(CH3)2CH=NOCONHCH3 |

分子量 |

190.27 g/mol |

IUPAC 名称 |

[(Z)-(2-methyl-2-methylsulfanylpropylidene)amino] N-methylcarbamate |

InChI |

InChI=1S/C7H14N2O2S/c1-7(2,12-4)5-9-11-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5- |

InChI 键 |

QGLZXHRNAYXIBU-UITAMQMPSA-N |

手性 SMILES |

CC(C)(/C=N\OC(=O)NC)SC |

杂质 |

Impurities likely to be present in technical aldicarb in concentrations of over 100 ppm include the following: (CH3)2C(SCH3)CH:NOH, (CH3)2C(OC2H5)CH:NOCONHCH3, (CH3)2C(SOCH3)CH:NOCONHCH3, (CH3)2C(SCH3)CN, CH3NHCONHCH3, CH3NHCONC(CONHCH3)CH3, (CH3)2C(SCH3)CH:NOCON(CONHCH3)CH3 |

SMILES |

CC(C)(C=NOC(=O)NC)SC |

规范 SMILES |

CC(C)(C=NOC(=O)NC)SC |

外观 |

Assay:≥98%A crystalline solid |

沸点 |

Decomposes (NTP, 1992) decomposes |

颜色/形态 |

Crystals from isopropyl ether |

密度 |

1.195 at 77 °F (EPA, 1998) - Denser than water; will sink Specific gravity: 1.1950 at 25 °C 1.195 |

熔点 |

210 to 214 °F (EPA, 1998) 99-100 °C 100 °C 210-214 °F |

| 116-06-3 | |

物理描述 |

Aldicarb appears as white crystals with a slightly sulfurous odor. Commercial formulations are granular Used as an insecticide, acaricide, and nematocide. (EPA, 1998) White crystals with a slightly sulfurous odor; [CAMEO] COLOURLESS CRYSTALS. White crystals with a slightly sulfurous odor. Commercial formulations are granular. |

Pictograms |

Acute Toxic; Environmental Hazard |

保质期 |

Aldicarb is stable under normal storage conditions and in acidic media but decomposes rapidly in alkaline media and at temperatures above 100 °C. Analysis ... indicated that this material had not changed under storage conditions for approx 4 years. Stable in neutral, acidic, & weakly alkaline media. |

溶解度 |

0.1 to 1.0 mg/mL at 72 °F (NTP, 1992) Sparingly soluble in certain organic solvents, most soluble in chloroform and acetone Aldicarb solubilities (expressed as %) at various temperatures. Table: Percent Solubility [Table#3193] 350 g/kg, acetone; 300 g/kg, dichloromethane; 150 g/kg, benzene; 150 g/kg, xylene; all at 25 °C In water, 4,930 mg/L at 20 °C Practically insoluble in hexane Solubility in water, g/100ml at 25 °C: 0.6 |

同义词 |

Aldicarb ENT 27,093 ENT-27,093 ENT27,093 Temik UC 21,149 UC 21149 UC-21,149 UC-21149 UC21,149 UC21149 |

蒸汽压力 |

Less than 0.5 at 68F (EPA, 1998) 0.0000347 [mmHg] 2.9X10-5 mm Hg at 20 °C Vapor pressure, Pa at 25 °C: 0.01 <0.5 mmHg |

产品来源 |

United States |

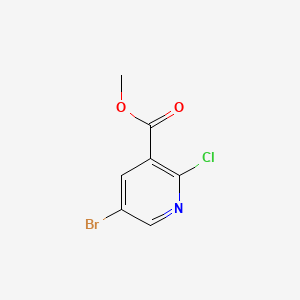

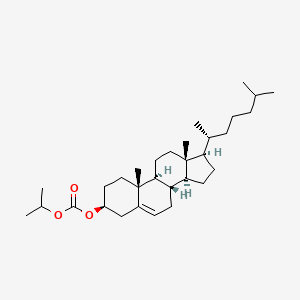

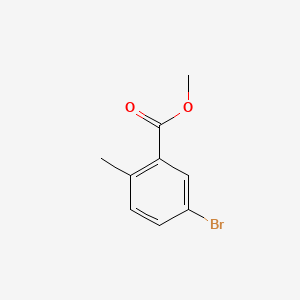

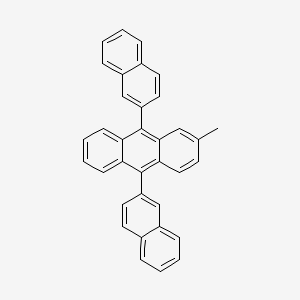

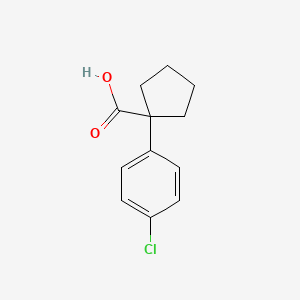

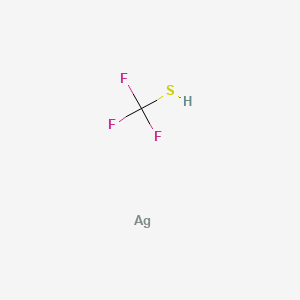

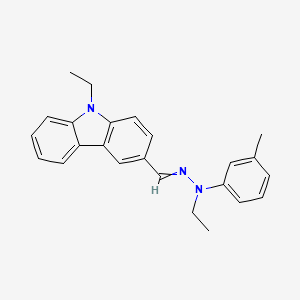

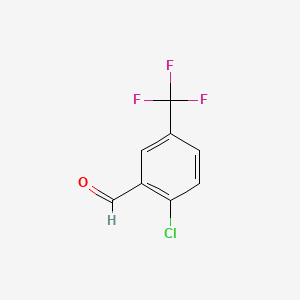

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

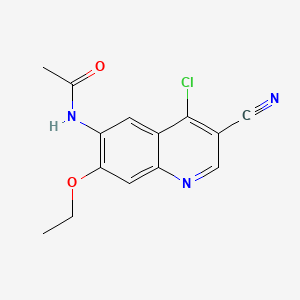

![7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene](/img/structure/B1662072.png)

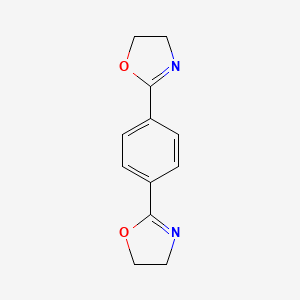

![1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol](/img/structure/B1662074.png)